molecular formula C20H25BrO B1334665 1-Bromo-4-(4-octoxyphenyl)benzene CAS No. 63619-66-9

1-Bromo-4-(4-octoxyphenyl)benzene

Cat. No.: B1334665
CAS No.: 63619-66-9
M. Wt: 361.3 g/mol
InChI Key: JZJSOSKVBYYDHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(4-octoxyphenyl)benzene is an organic compound with the molecular formula C20H25BrO It is a derivative of biphenyl, where one phenyl ring is substituted with a bromine atom and the other with an octyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(4-octoxyphenyl)benzene can be synthesized through a multi-step process involving the bromination of biphenyl derivatives and subsequent etherification. One common method involves the bromination of 4-phenylphenol to introduce the bromine atom, followed by the etherification with octyl bromide to attach the octyloxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and etherification reactions. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(4-octoxyphenyl)benzene primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.

    Electrophilic Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 4-(4-octoxyphenyl)phenol when using sodium methoxide.

    Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

1-Bromo-4-(4-octoxyphenyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-octoxyphenyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. The octyloxy group can influence the electronic properties of the phenyl rings, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

    Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.

    4-Bromo-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of an octyloxy group.

Uniqueness: 1-Bromo-4-(4-octoxyphenyl)benzene is unique due to the presence of the long octyloxy chain, which can impart different physical and chemical properties compared to its simpler analogs. This makes it particularly useful in applications requiring specific solubility or reactivity characteristics .

Properties

IUPAC Name

1-bromo-4-(4-octoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrO/c1-2-3-4-5-6-7-16-22-20-14-10-18(11-15-20)17-8-12-19(21)13-9-17/h8-15H,2-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJSOSKVBYYDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384327
Record name 4-bromo4'-octyloxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63619-66-9
Record name 4-bromo4'-octyloxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-4′-hydroxybiphenyl (50.00 g, 0.2008 mol), 1-bromooctane (50.38 g, 0.2610 mol), potassium carbonate (47.11 g, 0.3414 mol) and butanone (500 cm3) was heated under reflux overnight. The cooled mixture was filtered and the solvent removed on a rotary evaporator. The crude solid was recrystallised from ethanol to yield a white crystalline solid (47.30 g, 66%, m.pt. 120° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50.38 g
Type
reactant
Reaction Step One
Quantity
47.11 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
66%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A reaction vessel was charged with 15 g of 4-hydroxy-4'-bromobiphenyl, 14 g of octyl bromide, 16 g of potassium carbonate and 100 ml of MEK, and the mixture was refluxed with stirring for 8 hours (the disappearance of the starting materials was confirmed by GLC). The reaction liquid was filtered to remove solids. The filtrate was concentrated and the residue was recrystallized from acetone to obtain 18 g (90%) of 4-octyloxy-4'-bromobiphenyl.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.